Product packaging for Ethyl palmitate(Cat. No.:CAS No. 628-97-7)

Ethyl palmitate

Cat. No.: B029563
CAS No.: 628-97-7
M. Wt: 284.5 g/mol
InChI Key: XIRNKXNNONJFQO-UHFFFAOYSA-N
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Description

Ethyl hexadecanoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of ethanol. It has a role as a plant metabolite. It is a hexadecanoate ester and a long-chain fatty acid ethyl ester.
Ethyl palmitate has been reported in Bupleurum chinense, Pyrola japonica, and other organisms with data available.
Ethyl hexadecanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B029563 Ethyl palmitate CAS No. 628-97-7

Properties

IUPAC Name

ethyl hexadecanoate
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InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3
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InChI Key

XIRNKXNNONJFQO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
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Molecular Formula

C18H36O2
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DSSTOX Substance ID

DTXSID2047511
Record name Ethyl hexadecanoate
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Molecular Weight

284.5 g/mol
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Physical Description

Solid, Colourless crystals with a waxy odour
Record name Ethyl hexadecanoate
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Record name Ethyl hexadecanoate
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Boiling Point

192.00 to 193.00 °C. @ 10.00 mm Hg
Record name Ethyl hexadecanoate
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Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl hexadecanoate
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Density

0.863-0.865
Record name Ethyl hexadecanoate
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CAS No.

628-97-7
Record name Ethyl palmitate
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Record name ETHYL PALMITATE
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Melting Point

24 °C
Record name Ethyl hexadecanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The In Vivo Biological Role of Ethyl Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl palmitate, a fatty acid ethyl ester (FAEE), has long been recognized as a non-oxidative metabolite of ethanol, historically implicated in alcohol-induced organ damage. However, emerging research has unveiled a more complex and nuanced biological role for this molecule. This technical guide provides an in-depth exploration of the in vivo functions of this compound, moving beyond its association with ethanol toxicity to elucidate its involvement in inflammatory signaling, cellular stress responses, and its potential as a therapeutic modulator. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Endogenous Formation and Physiological Concentrations

This compound is synthesized in the body, primarily in the liver and pancreas, through the esterification of ethanol with palmitic acid. This process is catalyzed by various enzymes, including fatty acid ethyl ester synthases. Following ethanol consumption, this compound, along with ethyl oleate, becomes one of the most predominant FAEEs found in the bloodstream and various tissues.[1]

While historically considered a marker of alcohol intake, the physiological and pathological significance of its concentration is a subject of ongoing investigation. Post-mortem studies on chronic alcoholics have provided valuable insights into the accumulation of FAEEs in tissues.

Table 1: Fatty Acid Ethyl Ester (FAEE) Concentrations in Human Adipose Tissue (Post-Mortem)

Subject GroupMean FAEE Concentration (nmol/g ± SEM)Reference
Chronic Alcoholics300 ± 46[2]
Unintoxicated Non-alcoholics43 ± 13[2]

Anti-inflammatory Properties of this compound

Contrary to its association with alcohol-induced organ damage, several studies have demonstrated the potent anti-inflammatory effects of this compound. In preclinical models of endotoxemia, administration of this compound has been shown to significantly reduce the production of pro-inflammatory cytokines.

Amelioration of Lethal Endotoxemia

A key discovery in the biological role of this compound is its ability to protect against lethal endotoxemia induced by lipopolysaccharide (LPS). This protective effect is mediated through the induction of hepatic fetuin-A, a hepatokine with known anti-inflammatory properties.[3]

Table 2: Effect of this compound on Survival Rate in LPS-Induced Endotoxemia in Mice

Treatment GroupSurvival Rate (%)Reference
LPS (15 mg/kg)50[3]
EP (5 mg/kg) + LPS (15 mg/kg)100[3]
EP (10 mg/kg) + LPS (15 mg/kg)100[3]
Modulation of Pro-inflammatory Cytokines

This compound has been shown to significantly attenuate the LPS-induced surge in pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This effect is, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Table 3: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia in Rats

Treatment GroupPlasma TNF-α Reduction (%)Plasma IL-6 Reduction (%)Reference
This compoundSignificantSignificant[4]

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its interaction with key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and NF-κB pathways.

The Fetuin-A - TLR4 Axis

Recent evidence suggests that fetuin-A, induced by this compound, acts as an endogenous ligand for TLR4.[5][6][7] This interaction is crucial in mediating the inflammatory response to saturated fatty acids. By increasing fetuin-A levels, this compound can modulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by ligands such as LPS.

FetuinA_TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus This compound This compound Fetuin-A Fetuin-A This compound->Fetuin-A Induces Secretion TLR4 TLR4 Fetuin-A->TLR4 Binds to LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB nucleus Nucleus NF-κB->nucleus Translocates to Inflammatory Genes Inflammatory Genes NFkB_Inhibition_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_p Phosphorylated IκBα IkB->IkB_p nucleus Nucleus NFkB_p65->nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Degradation Degradation IkB_p->Degradation Lipotoxicity_Workflow This compound + LPS This compound + LPS Lysosome Lysosome This compound + LPS->Lysosome Mitochondrion Mitochondrion This compound + LPS->Mitochondrion Ca2_release Lysosomal Ca2+ Release Lysosome->Ca2_release ROS_production Mitochondrial ROS Production Mitochondrion->ROS_production Apoptosis Hepatocyte Apoptosis Ca2_release->Apoptosis ROS_production->Apoptosis

References

ethyl palmitate as a fatty acid ethyl ester (FAEE)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Palmitate as a Fatty Acid Ethyl Ester (FAEE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the ethyl ester of palmitic acid, is a significant member of the fatty acid ethyl ester (FAEE) family.[1][2] These molecules are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[3][4] Once considered biologically inert, this compound and other FAEEs are now recognized as active mediators in various physiological and pathological processes, most notably in the context of ethanol-induced organ damage.[3][4] They also serve as reliable short-term biomarkers for alcohol consumption.[5] Recent research has further illuminated the role of this compound in cellular signaling, including inflammation and lipotoxicity. This guide provides a comprehensive technical overview of this compound, covering its biochemical properties, metabolic pathways, analytical methodologies, and its emerging significance in biomedical research and drug development.

Biochemical Profile and Properties

This compound (also known as ethyl hexadecanoate) is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of ethanol.[1][2] It is found in various natural sources and is also produced endogenously in humans following ethanol consumption.[1][3]

Physical and Chemical Data

The fundamental properties of this compound are critical for its handling, analysis, and understanding its behavior in biological systems. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂[1][6]
Molecular Weight 284.48 g/mol [1][2]
CAS Number 628-97-7[2][7]
Appearance Colorless solid or liquid with a wax-like odor[6][8]
Melting Point 24-26 °C[2]
Boiling Point 192-193 °C at 10 mmHg[2]
Density 0.857 g/mL at 25 °C[2]
Refractive Index n20/D 1.440[2]
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents[1][6][7]
LogP 7.74[2]

Biosynthesis and Metabolism

The formation of this compound in the body is primarily a consequence of ethanol ingestion. This process can occur in various tissues, with the highest activities observed in the pancreas, liver, and lungs.[9]

Enzymatic Synthesis

The primary pathway for this compound synthesis is an enzymatic reaction catalyzed by FAEE synthases.[10] This process involves the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with ethanol. Studies using Hep G2 cells have shown a marked preference for the synthesis of this compound and ethyl oleate over other FAEEs following ethanol exposure, suggesting a degree of substrate specificity in the metabolic machinery.[3][4] Interestingly, the synthesis of this compound appears to be uniquely unaffected by the extracellular concentration of its precursor fatty acid, palmitate, unlike other FAEEs.[3][4]

Ethyl_Palmitate_Biosynthesis cluster_synthesis Biosynthesis Pathway Ethanol Ethanol FAEE_Synthase FAEE Synthase Ethanol->FAEE_Synthase PalmiticAcid Palmitic Acid (or Palmitoyl-CoA) PalmiticAcid->FAEE_Synthase EthylPalmitate This compound FAEE_Synthase->EthylPalmitate Esterification

Caption: Enzymatic synthesis of this compound from ethanol and palmitic acid.

Physiological Roles and Toxicological Impact

This compound is a biologically active molecule implicated in both physiological signaling and the pathology of alcohol-related diseases.

Marker of Ethanol Consumption

Following ethanol intake, FAEEs, including this compound, accumulate in the blood. Their presence and concentration can be used as sensitive and specific short-term biomarkers to confirm alcohol use.[5] In a controlled drinking study, this compound and ethyl oleate were the most abundant FAEEs detected, reaching maximum concentrations within 2 to 4 hours after consumption.[5]

FAEE SpeciesMean Peak Concentration (c̅ₘₐₓ) (ng/mL)
This compound144 ± 35
Ethyl Oleate125 ± 55
Ethyl Stearate71 ± 21
Ethyl Myristate14 ± 4
Total FAEEs 344 ± 91
Data from a drinking study where subjects reached a blood alcohol concentration of 0.8 g/kg.[5]
Cellular Signaling and Lipotoxicity

This compound is a known mediator of cellular toxicity, particularly in the context of alcohol-induced pancreatitis and non-alcoholic steatohepatitis (NASH).[6][11] Its lipotoxic effects are largely driven by the disruption of intracellular calcium (Ca²⁺) homeostasis. This compound increases cytosolic Ca²⁺ concentration, which triggers a cascade of detrimental events including endoplasmic reticulum (ER) stress, mitochondrial permeability transition (mPT), and ultimately, apoptotic cell death.[6][11]

Lipotoxicity_Pathway EP This compound Ca_inc Increase in Cytosolic Ca²⁺ EP->Ca_inc Mito_ROS Mitochondrial ROS Accumulation EP->Mito_ROS induces ER_Stress Endoplasmic Reticulum (ER) Stress Ca_inc->ER_Stress mPT Mitochondrial Permeability Transition (mPT) Ca_inc->mPT Apoptosis Cell Injury / Apoptosis ER_Stress->Apoptosis Lyso_Ca Lysosomal Ca²⁺ Release Mito_ROS->Lyso_Ca Lyso_Ca->Ca_inc contributes to mPT->Apoptosis

Caption: Signaling cascade of this compound-induced lipotoxicity.

Anti-inflammatory Activity

Paradoxically, this compound has also demonstrated significant anti-inflammatory properties in various experimental models.[12][13] It has been shown to reduce carrageenan-induced paw edema, decrease levels of prostaglandin E2 (PGE2), and lower plasma levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia.[12] These effects are partly mediated by the inhibition of the NF-κB signaling pathway.[12] Furthermore, this compound can induce the hepatic production of fetuin-A, a protein with anti-inflammatory attributes, which may contribute to its protective effects in sepsis and endotoxemia.[14]

Anti_Inflammatory_Pathway cluster_inhibit Inhibition EP This compound NFkB NF-κB Pathway EP->NFkB inhibits FetuinA Hepatic Fetuin-A Production EP->FetuinA induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes

Caption: Anti-inflammatory mechanisms of this compound.

Experimental Protocols

Accurate and reproducible methods for the synthesis, extraction, and quantification of this compound are essential for research.

Protocol: Enzymatic Synthesis of FAEEs

This protocol describes a general one-step transesterification reaction for producing FAEEs from an oil source.[15]

  • Reactant Preparation : Prepare a reaction mixture containing the lipid source (e.g., triglyceride-rich oil), ethanol, and a biocatalyst. A typical molar ratio of ethanol to oil is 3:1 to 7:1.[16]

  • Biocatalyst : Use an immobilized lipase, such as Novozym 435, as the biocatalyst. The catalyst concentration typically ranges from 1.5% to 3.5% by weight of the oil.[16]

  • Reaction Conditions : Conduct the reaction in a solvent-free medium at a controlled temperature (e.g., 60-80 °C) with constant stirring.[16]

  • Reaction Monitoring : Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the FAEE content via gas chromatography (GC).[15]

  • Product Separation : After the reaction, separate the FAEE-rich layer from the glycerol byproduct, typically by centrifugation.

  • Purification : Purify the FAEEs through washing steps and subsequent removal of residual water and ethanol, often by vacuum evaporation.

Protocol: Extraction and Quantification from Biological Samples

This protocol outlines a common workflow for analyzing this compound in blood or tissue.[5][17][18]

  • Sample Collection : Collect biological samples (e.g., whole blood, plasma, tissue homogenate). For blood, using dried blood spots (DBS) can prevent the post-sampling formation of FAEEs.[5]

  • Internal Standard : Add a deuterated internal standard (e.g., d₅-ethyl palmitate) to the sample to ensure accurate quantification.[18]

  • Extraction :

    • Liquid-Liquid Extraction : Homogenize the sample in a solvent like acetone or a heptane:acetone mixture.[17][18]

    • Solid-Phase Extraction (SPE) : Alternatively, use an SPE cartridge to isolate the lipid fraction containing the FAEEs.[19]

  • Solvent Evaporation : Evaporate the organic solvent layer to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a suitable solvent for analysis.

  • Analysis :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a common method for separating and quantifying individual FAEEs.[17][18]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for FAEE detection.[5]

  • Data Analysis : Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a calibration curve.

Quantification_Workflow start Start: Biological Sample (e.g., Blood, Tissue) add_is Add Deuterated Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporate Solvent (under Nitrogen) extraction->evaporation reconstitution Reconstitute Residue evaporation->reconstitution analysis Analysis by GC-MS or LC-MS/MS reconstitution->analysis quantification Data Processing & Quantification analysis->quantification end End: Final Concentration quantification->end

Caption: Workflow for this compound extraction and quantification.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple byproduct of alcohol metabolism to a key player in cellular signaling and a reliable biomarker. Its dual role in promoting lipotoxicity while also possessing anti-inflammatory potential presents a complex but fascinating area for future research. For professionals in drug development, understanding the pathways modulated by this compound could unveil novel therapeutic targets for managing conditions like alcoholic pancreatitis, metabolic syndrome, and sepsis. Further investigation into the specificities of FAEE synthase enzymes and the downstream effects of individual FAEEs will be crucial in fully harnessing this knowledge for clinical and scientific advancement.

References

Ethyl Palmitate: A Comprehensive Technical Guide to its Role as a Biomarker for Ethanol Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ethyl palmitate as a sensitive and specific biomarker for both acute and chronic ethanol consumption. This compound, a fatty acid ethyl ester (FAEE), is a direct metabolite of ethanol formed through non-oxidative pathways. Its presence and concentration in various biological matrices serve as a reliable indicator of alcohol intake, offering a longer detection window than direct ethanol measurement. This document details the biochemical basis of this compound formation, analytical methodologies for its detection, and a summary of key quantitative findings.

Biochemical Foundation: The Non-Oxidative Metabolism of Ethanol

While the majority of ingested ethanol is metabolized oxidatively in the liver, a smaller but significant portion undergoes non-oxidative metabolism, leading to the formation of FAEEs.[1][2] This process involves the enzymatic esterification of ethanol with endogenous fatty acids or fatty acyl-CoAs.[3][4] this compound is one of the most prominent FAEEs found in the body following alcohol consumption.[5][6][7]

The formation of FAEEs, including this compound, is catalyzed by several enzymes, with fatty acid ethyl ester synthases (FAEE synthases) playing a key role.[2][3][4] These enzymes are present in various tissues, with notable activity in the pancreas, liver, heart, and brain, which are organs susceptible to alcohol-induced damage.[3][4][8] The accumulation of FAEEs in these tissues is believed to contribute to the cytotoxic effects associated with chronic alcohol abuse.[3][8]

Below is a diagram illustrating the principal biochemical pathway for the formation of this compound from ethanol and palmitic acid.

Ethanol Ethanol FAEESynthase Fatty Acid Ethyl Ester Synthase (FAEE-S) Ethanol->FAEESynthase PalmiticAcid Palmitic Acid (or Palmitoyl-CoA) PalmiticAcid->FAEESynthase EthylPalmitate This compound FAEESynthase->EthylPalmitate Esterification Water H₂O (or CoA) FAEESynthase->Water

Biochemical pathway of this compound formation.

Analytical Methodologies for this compound Detection

The quantification of this compound in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12] Sample preparation is a critical step to isolate the lipophilic FAEEs from the complex biological matrix.

2.1. Biological Matrices

This compound can be detected in various biological specimens, each providing a different window of detection for ethanol consumption:

  • Blood (Plasma/Serum): Detects recent, acute alcohol consumption. FAEEs can be measurable in serum for up to 24 hours after alcohol intake, even when blood alcohol concentrations are low.[8]

  • Hair: Provides a long-term history of alcohol consumption, spanning months to years depending on the length of the hair shaft.[9][10][13] FAEEs are incorporated into the hair primarily through sebum.[9][14]

  • Meconium: The first stool of a newborn, meconium analysis can reveal in utero alcohol exposure.[15][16][17] The presence of this compound in meconium is an indicator of fetal exposure to ethanol.[15][17]

  • Adipose Tissue: Due to their lipophilic nature, FAEEs accumulate in adipose tissue, which can serve as a postmortem marker for premortem ethanol intake.[8]

2.2. Experimental Protocol: Quantification of this compound in Hair by HS-SPME-GC-MS

The following protocol is a representative example for the analysis of this compound and other FAEEs in hair, based on headspace solid-phase microextraction (HS-SPME) followed by GC-MS.[9][10][18]

Materials:

  • Hair sample (20-50 mg)

  • n-Heptane (for washing)

  • Dimethyl sulfoxide (DMSO)/n-Heptane extraction mixture

  • Deuterated internal standards (e.g., D5-ethyl palmitate)

  • HS-SPME fiber (e.g., PDMS-DVB)

  • GC-MS system

Procedure:

  • Decontamination: Wash the hair sample with n-heptane to remove external contaminants.[9]

  • Extraction:

    • Incubate the washed and dried hair sample in a mixture of DMSO and n-heptane.

    • Add deuterated internal standards to the mixture for quantification.

    • Separate the n-heptane phase, which now contains the FAEEs.[10][18]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Evaporate the n-hexane phase and subject the residue to HS-SPME.[10][18]

    • Expose the SPME fiber to the headspace above the sample extract at an optimized temperature and time to allow for the adsorption of volatile analytes, including this compound.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-5MS).

    • Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

The workflow for this analytical procedure is illustrated in the diagram below.

cluster_prep Sample Preparation cluster_analysis Analysis HairSample Hair Sample Washing Washing (n-Heptane) HairSample->Washing Extraction Extraction (DMSO/n-Heptane + Internal Standards) Washing->Extraction HSSPME HS-SPME Extraction->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Data Results (this compound Concentration) GCMS->Data Data Acquisition & Quantification

Experimental workflow for this compound analysis in hair.

Quantitative Data and Interpretation

The concentration of this compound and the sum of FAEEs in biological samples correlate with the level of alcohol consumption. The following tables summarize quantitative data from various studies, providing a basis for the interpretation of results.

Table 1: FAEE Concentrations in Hair by Alcohol Consumption Level

Consumption LevelThis compound (ng/mg)Sum of Four FAEEs* (ng/mg)Reference(s)
TeetotalersTraces or not detectable0.05 - 0.37[9][20]
Social DrinkersNot individually specified0.20 - 0.85[9]
Chronic Excessive Drinkers/Alcoholics0.35 - 13.50.65 - 30.60[9][10][20]

*Sum of ethyl myristate, this compound, ethyl oleate, and ethyl stearate.

Table 2: Cut-off Values for FAEEs in Hair Analysis

InterpretationAnalyteCut-off Value (ng/mg)Hair SegmentReference(s)
Abstinence vs. Repeated ConsumptionThis compound0.120-3 cm[21]
Abstinence vs. Repeated ConsumptionThis compound0.150-6 cm[21]
Non-Excessive vs. Chronic ExcessiveThis compound0.350-3 cm[21]
Non-Excessive vs. Chronic ExcessiveThis compound0.450-6 cm[21]
Chronic Excessive ConsumptionSum of FAEEs> 1.0Not specified[13][20]

Table 3: Analytical Method Performance

MethodMatrixAnalyte(s)Limit of Detection (LOD)Linearity (r²)Reference(s)
HS-SPME-GC-MSHairThis compound & other FAEEs0.01 - 0.04 ng/mgNot specified[10][18]
SPME-GC-MSHairThis compound & other FAEEs0.005 - 0.009 ng/mg> 0.99[22]
GC-MS/MSHairThis compoundNot specified> 0.999[11][12]

Table 4: this compound in Meconium for Fetal Alcohol Exposure

FindingValueReference(s)
Sensitivity for detecting any prenatal alcohol exposure17%[15]
Specificity for detecting any prenatal alcohol exposure100%[15]
Negative correlation withPup body and brain weight[15]

Clinical Significance and Applications

The measurement of this compound offers significant advantages in various clinical and forensic settings:

  • Monitoring Alcohol Abstinence: In treatment programs, this compound levels in hair can provide an objective measure of a patient's adherence to abstinence over several months.[9][10]

  • Forensic Toxicology: In legal contexts, such as child custody cases or drunk driving offenses, hair analysis for this compound can provide evidence of chronic excessive alcohol consumption.[23][24]

  • Diagnosis of Fetal Alcohol Spectrum Disorders (FASD): The detection of this compound in meconium is a highly specific biomarker for prenatal alcohol exposure, aiding in the early diagnosis of FASD.[15][16][17]

  • Research in Alcohol-Related Pathologies: As a bioactive metabolite, this compound is implicated in the pathophysiology of alcohol-induced organ damage.[3][8] Studying its formation and effects can provide insights into the mechanisms of alcoholic diseases.

Limitations and Considerations

While a robust biomarker, the interpretation of this compound levels should consider potential confounding factors:

  • External Contamination: For hair analysis, the use of alcohol-containing hair products can potentially lead to false-positive results for FAEEs.[14][23] Thorough decontamination of hair samples is crucial.

  • Cosmetic Treatments: Hair treatments such as bleaching and dyeing can reduce the concentrations of alcohol biomarkers in hair.[23][25]

  • Individual Variability: There can be significant individual differences in FAEE concentrations, and a direct correlation with the exact amount of alcohol consumed is not always possible.[9]

Conclusion

This compound is a valuable and well-established biomarker for ethanol consumption. Its detection and quantification, particularly in hair and meconium, provide crucial information for clinical diagnosis, forensic investigation, and research into the mechanisms of alcohol-related disorders. The use of highly sensitive analytical techniques like GC-MS and LC-MS/MS, combined with standardized protocols and appropriate interpretation of quantitative data, ensures the reliability of this compound as an indicator of alcohol intake. As research continues, the role of this compound and other FAEEs in understanding and managing alcohol abuse is expected to expand further.

References

The Dichotomous Role of Ethyl Palmitate in Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl palmitate, a fatty acid ester, occupies a fascinating and dichotomous position in cellular biology. While demonstrating significant anti-inflammatory properties with therapeutic potential, it is also implicated in cellular lipotoxicity, contributing to tissue damage in various pathological conditions. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular processes. It summarizes key quantitative data, details experimental protocols for investigating its effects, and visualizes the core signaling pathways through which it exerts its influence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the activities of this intriguing molecule.

Introduction

This compound is the ethyl ester of palmitic acid, a common saturated fatty acid. It is formed endogenously, notably during the non-oxidative metabolism of ethanol, and is also found in various natural sources.[1][2] Its presence and concentration in biological systems can have profound effects on cellular function, steering cells towards either protective or destructive fates depending on the context and cellular environment.

This guide will dissect the two primary and opposing roles of this compound:

  • Anti-inflammatory Agent: this compound has been shown to possess potent anti-inflammatory effects in various preclinical models.[3][4] These effects are largely attributed to its ability to modulate immune cell function, particularly macrophages, and to suppress the production of pro-inflammatory mediators.

  • Inducer of Lipotoxicity: Conversely, as a saturated fatty acid ester, this compound contributes to cellular lipotoxicity, a condition characterized by the accumulation of lipids that leads to cellular dysfunction and death.[5][6] This is particularly relevant in non-adipose tissues and is implicated in the pathogenesis of metabolic diseases.

Understanding the molecular mechanisms that underpin these dual roles is critical for the development of novel therapeutic strategies that can either leverage its anti-inflammatory properties or mitigate its toxic effects.

Anti-inflammatory Role of this compound

This compound exerts its anti-inflammatory effects primarily through the induction of the hepatokine Fetuin-A, which in turn orchestrates a shift in macrophage polarization.

Signaling Pathway: this compound → Fetuin-A → Macrophage M2 Polarization

This compound administration leads to an increase in the hepatic production and secretion of Fetuin-A.[7] Fetuin-A then acts as a signaling molecule that promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This shift is characterized by a decrease in the expression of M1 markers (e.g., CD86) and an increase in the expression of M2 markers (e.g., CD206). The M2 macrophages, in turn, release anti-inflammatory cytokines and contribute to the resolution of inflammation. A key downstream effect of this pathway is the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.[8]

Ethyl_Palmitate_Anti_Inflammatory_Pathway EP This compound Liver Hepatocytes EP->Liver Induces FetuinA Fetuin-A (Increased Secretion) Liver->FetuinA Macrophage Macrophage FetuinA->Macrophage Acts on M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Shifts from M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Shifts to NFkB NF-κB Pathway (Inhibited) M2->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (Decreased Production) NFkB->Cytokines Leads to

Caption: this compound Anti-Inflammatory Signaling Pathway.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several animal models. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemia in Mice

CytokineControl (LPS only)This compound (5 ml/kg) + LPS% ReductionReference
TNF-α (pg/mL)~1800~800~55%[7]
IL-6 (pg/mL)~1200~500~58%[7]
IL-1β (pg/mL)~150~75~50%[7]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Edema Inhibition (%)PGE2 Level Reduction (%)Reference
This compoundSignificantSignificant[8][9]
Indomethacin (Control)SignificantSignificant[4]
Experimental Protocols

This model is used to mimic systemic inflammation.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Materials:

    • This compound (intraperitoneal injection).

    • Lipopolysaccharide (LPS) from E. coli (intraperitoneal injection). Doses can range from 0.1 mg/kg to 10 mg/kg depending on the desired severity of endotoxemia.[2][10][11][12][13]

    • Saline solution.

  • Procedure:

    • Administer this compound (e.g., 5 ml/kg) or vehicle control (saline) to the animals via intraperitoneal injection.

    • After a set pre-treatment time (e.g., 30 minutes to 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).[12]

    • At a specified time point post-LPS injection (e.g., 1.5 to 24 hours), collect blood samples via cardiac puncture for cytokine analysis.[2][12]

    • Harvest tissues (liver, lungs) for histological analysis or protein/mRNA expression studies.

  • Analysis:

    • Cytokine Quantification: Measure plasma levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[7]

    • NF-κB Expression: Analyze NF-κB p65 subunit levels in nuclear and cytoplasmic fractions of liver and lung tissue lysates by Western blotting.[14][15][16][17]

This is a classic model of acute, localized inflammation.

  • Animals: Male Wistar rats.

  • Materials:

    • This compound (intraperitoneal or oral administration).

    • Carrageenan solution (typically 1% w/v in saline).[18][19]

    • Plethysmometer or calipers for measuring paw volume/thickness.

  • Procedure:

    • Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

    • After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][18] The left hind paw can be injected with saline as a control.[3]

    • Measure the paw volume or thickness at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]

  • Analysis:

    • Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only control group.

    • Optionally, at the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like prostaglandin E2 (PGE2) by ELISA.[4]

Lipotoxic Role of this compound

The lipotoxic effects of this compound are primarily mediated by its hydrolysis to palmitate, which then initiates a cascade of cellular stress responses, particularly in metabolically active cells like hepatocytes and pancreatic acinar cells, as well as in intestinal epithelial cells.

Signaling Pathway: Palmitate-Induced Lipotoxicity and Apoptosis

Excess intracellular palmitate leads to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[20] This, in turn, causes an increase in cytosolic Ca²⁺ concentration. The elevated Ca²⁺ and ROS levels trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][20]

Palmitate_Lipotoxicity_Pathway Palmitate Excess Intracellular This compound (Palmitate) ER_Stress Endoplasmic Reticulum (ER) Stress Palmitate->ER_Stress ROS Reactive Oxygen Species (ROS) Production Palmitate->ROS Ca2_plus Increased Cytosolic Ca²⁺ ER_Stress->Ca2_plus ROS->Ca2_plus Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca2_plus->Mitochondria mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Mitochondria->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Palmitate-Induced Lipotoxicity and Apoptosis Pathway.

Quantitative Data: In Vitro Lipotoxic Effects

The lipotoxic effects of this compound have been documented in various cell culture models.

Table 3: Effect of this compound on Intestinal Epithelial Barrier Function (Caco-2 cells)

ParameterControlThis compound (40 µM)EffectReference
ROS Production (RFU)BaselineIncreasedPro-oxidantNot specified
ZO-1 and OccludinContinuous at cell bordersRedistributed from cell bordersBarrier disruptionNot specified
Experimental Protocols

The JC-1 assay is a common method to assess mitochondrial health.

  • Cells: Hepatocytes (e.g., HepG2) or other relevant cell types.

  • Materials:

    • This compound.

    • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye.[21][22]

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound for a specified duration.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C in the dark.[21][22][23]

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).[21][22]

  • Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

This protocol is used to visualize the integrity of the intestinal epithelial barrier.

  • Cells: Caco-2 cells grown on permeable supports (e.g., Transwell inserts).

  • Materials:

    • This compound.

    • Primary antibodies against ZO-1 and occludin.

    • Fluorescently labeled secondary antibodies.

    • Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., Triton X-100 in PBS).

    • Mounting medium with DAPI.

    • Confocal microscope.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat the cells with this compound.

    • Fix the cells with 4% PFA.[24]

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against ZO-1 and occludin.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount the membranes on slides with mounting medium containing DAPI for nuclear counterstaining.

  • Analysis:

    • Visualize the localization of ZO-1 and occludin using a confocal microscope. In control cells, these proteins should exhibit a continuous, honeycomb-like pattern at the cell borders. Disruption of this pattern indicates a loss of barrier integrity.[25][26][27]

Implications for Drug Development

The dual nature of this compound presents both opportunities and challenges for drug development.

  • Harnessing Anti-inflammatory Properties: The ability of this compound to promote a switch to an anti-inflammatory M2 macrophage phenotype suggests its potential as a therapeutic for inflammatory diseases. Further research could focus on developing stable analogs or delivery systems that specifically target inflamed tissues to maximize its beneficial effects while minimizing potential lipotoxicity.

  • Mitigating Lipotoxicity: In the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and pancreatitis, where elevated levels of fatty acid esters are detrimental, strategies to inhibit the synthesis or promote the detoxification of this compound could be beneficial.

Conclusion

This compound is a molecule with a complex and context-dependent role in cellular physiology. Its anti-inflammatory properties, mediated through the Fetuin-A/macrophage polarization axis, offer a promising avenue for therapeutic intervention in inflammatory conditions. Conversely, its contribution to lipotoxicity underscores its pathological significance in metabolic diseases. A thorough understanding of the signaling pathways and cellular processes it governs, as facilitated by the experimental approaches detailed in this guide, is essential for advancing our ability to manipulate its activity for therapeutic benefit. Future research should continue to unravel the precise molecular switches that determine the pro-survival or pro-death signaling of this compound in different cellular contexts.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethyl Palmitate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl palmitate is a fatty acid ethyl ester (FAEE) formed in the body through the non-oxidative metabolism of ethanol.[1] It serves as a specific biomarker for alcohol consumption, and its quantification is crucial in various research and clinical settings, including forensic toxicology and studies on alcohol-induced diseases.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of this compound in biological matrices.[4] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS

Gas chromatography (GC) separates volatile and semi-volatile compounds in a sample based on their different partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This combination allows for the highly specific identification and quantification of target analytes like this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Deuterated this compound (ethyl-d5-palmitate) as an internal standard (IS)

  • Solvents: n-hexane, dimethyl sulfoxide (DMSO), methanol, ethyl ether (all HPLC or analytical grade)[1][5]

  • Deionized water

  • Sample matrix (e.g., hair, blood, urine)

2. Sample Preparation

Two primary methods for sample preparation are presented: ultrasonication extraction and solid-phase microextraction (SPME).

2.1. Ultrasonication Extraction

This method is suitable for solid samples like hair.

  • Washing: Wash the hair sample twice with n-heptane to remove external contaminants. Dry the sample under a gentle stream of nitrogen.[6]

  • Homogenization: Cut the dried hair into small pieces.[6]

  • Extraction: Weigh approximately 30 mg of the cut hair into a glass vial. Add a known amount of the internal standard (e.g., d5-ethyl palmitate). Add 500 µL of DMSO and 2 mL of n-heptane.[6]

  • Sonication: Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction.[2][3][7]

  • Phase Separation: After sonication, freeze the sample at -20°C to solidify the DMSO/water phase.[6]

  • Collection: Transfer the liquid n-heptane phase to a new vial.[6]

  • Evaporation: Evaporate the n-heptane to dryness at 40°C under a gentle nitrogen stream.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[8][9]

  • Sample Preparation: Place the prepared sample (e.g., reconstituted extract from ultrasonication or a liquid sample) into a headspace vial.[6]

  • Incubation: Preheat the sample at a specific temperature (e.g., 90°C) for a set time (e.g., 5 minutes) to allow the analytes to partition into the headspace.[6]

  • Extraction: Expose a SPME fiber (e.g., PDMS-DVB) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[6][8][9]

  • Desorption: Inject the fiber into the GC inlet, where the adsorbed analytes are thermally desorbed for analysis.[6]

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent 6890 or similar.[6]

  • Mass Spectrometer: Agilent 5973 or similar.[6]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 260°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 250°C.

    • Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.[6]

  • MS Interface Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Quadrupole Temperature: 106°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound: Target ion m/z 88.[4]

    • Internal Standard (d5-ethyl palmitate): Appropriate m/z for the deuterated standard.

4. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard. A typical calibration range for hair analysis could be from 0.05 to 3 ng/mg.[8][9]

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Calibration Curve: Analyze the calibration standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression analysis is typically used. The coefficient of determination (r²) should be ≥ 0.99.[7]

  • Quantification: Analyze the unknown samples and use the calibration curve to determine the concentration of this compound in the samples.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of this compound.

Table 1: Method Validation Parameters for this compound Quantification.

ParameterResultReference
Linearity Range 0.05 to 3 ng/mg[8][9]
120 to 720 pg/mg[2][3][7]
Coefficient of Determination (r²) > 0.999[2][3][7]
0.9886[4][10]
Within-Assay Precision (%CV) 6.12 - 6.82%[8][9]
Between-Assay Precision (%CV) 8.58 - 12.53%[8][9]
Accuracy 95.15 - 109.91%[8][9]
Extraction Recovery 61.3 - 71.9% (SPME)[8][9]
Close to 100% (Ultrasonication)[2][3][7]
Limit of Detection (LOD) 0.01 - 0.04 ng/mg[1]
0.005 - 0.009 ng/mg[11]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample wash Wash & Dry sample->wash extract Extraction (Ultrasonication or SPME) wash->extract concentrate Evaporate & Reconstitute extract->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Final Report quantification->report

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Palmitate using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl palmitate, a valuable ester with applications in the cosmetic, food, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high specificity, mild reaction conditions, and reduced byproduct formation.

Introduction

This compound is an ester formed from the reaction of palmitic acid and ethanol. It functions as an emollient, solvent, and fragrance ingredient. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to its environmental benefits and high catalytic efficiency. Lipases can be used in both free and immobilized forms, with immobilization offering advantages such as enhanced stability and reusability. This document outlines the key parameters, experimental protocols, and expected outcomes for the lipase-catalyzed synthesis of this compound.

Key Experimental Parameters and Data

The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize quantitative data from various studies, showcasing the impact of different lipases and reaction conditions on product yield.

Table 1: Comparison of Different Lipases for this compound Synthesis

Lipase SourceFormSupport Matrix (if immobilized)Reaction SystemMax. Conversion/Yield (%)Reference
Candida sp. 99-125ImmobilizedSurfactant modified cotton membranePetroleum ether97[1]
Candida sp. 99-125ImmobilizedFabric membraneSolvent-free98[2]
Thermomyces lanuginosusImmobilizedMacroporous hydrophobic carrierSolvent-free97[3][4]
Fermase CALB 10000ImmobilizedNot specifiedSolvent-free (Ultrasound-assisted)96.56[2][5]
Novozym 435 (Candida antarctica)ImmobilizedAcrylic resinSolvent-free~93[3]
Lipozyme RM IM (Rhizomucor miehei)ImmobilizedAnionic resinSolvent-freeNot specified[3]
Lipozyme TL IM (Thermomyces lanuginosus)ImmobilizedSilica gelSolvent-freeNot specified[3]

Table 2: Optimized Reaction Conditions for this compound Synthesis

LipaseMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Loading (% w/w)Agitation (rpm)Reaction Time (h)Conversion/Yield (%)Reference
Immobilized Candida sp. 99-1251:1.3 - 1:1.54010% (of total reactants)Shaker2497[1][2]
Immobilized Thermomyces lanuginosusNot specified552% (of total substrate)Not specifiedNot specified97[3][4]
Fermase CALB 10000 (Ultrasound)1:5.5605.61%200296.56[2][5]
Novozym 4351:5.57010.5%150Not specified93[3]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound.

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.

Materials:

  • Palmitic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM, or immobilized Candida sp. 99-125)

  • Organic solvent (e.g., petroleum ether, n-hexane, optional)

  • Molecular sieves (3Å, optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Equipment for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reactant Preparation: Accurately weigh palmitic acid and add it to the reaction vessel. Add ethanol in the desired molar ratio (e.g., 1:1 to 1:5.5, acid to alcohol). If using a solvent, add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.

  • Water Removal (Optional): If operating in a system sensitive to water content, add activated molecular sieves to the reaction mixture to remove the water produced during esterification.[2]

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The conversion of palmitic acid to this compound can be determined by techniques such as titration of the remaining free fatty acids or chromatographic analysis (GC-MS or HPLC).

  • Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.

  • Product Purification: The resulting product mixture can be purified to isolate this compound. This may involve washing with water to remove any residual ethanol and catalyst, followed by evaporation of the solvent (if used).[2]

Protocol for Ultrasound-Assisted Synthesis

Ultrasound irradiation can enhance the reaction rate by improving mass transfer.

Materials:

  • Same as the general protocol.

  • Ultrasonic bath or probe sonicator.

Procedure:

  • Reactant and Enzyme Preparation: Prepare the reaction mixture as described in the general protocol and place the reaction vessel in an ultrasonic bath.

  • Ultrasonic Irradiation: Set the desired temperature of the ultrasonic bath (e.g., 60°C). Apply ultrasound at a specific power (e.g., 60-100 W) and duty cycle (e.g., 30-70%).[2]

  • Monitoring and Product Recovery: Follow the same procedures for monitoring the reaction and recovering the product as outlined in the general protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactants Prepare Reactants (Palmitic Acid, Ethanol) enzyme Add Immobilized Lipase reactants->enzyme Mix incubation Incubate with Agitation (and optional Ultrasound) enzyme->incubation Start Reaction monitoring Monitor Reaction Progress (e.g., GC, HPLC) incubation->monitoring Sampling separation Separate Immobilized Enzyme (Filtration/Centrifugation) incubation->separation Reaction Complete monitoring->incubation purification Purify this compound (Washing, Evaporation) separation->purification analysis Analyze Final Product purification->analysis

Caption: General workflow for the enzymatic synthesis of this compound.

Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism.[6][7]

ping_pong_mechanism cluster_reactants Reactants cluster_products Products E Lipase (E) EA E-Palmitic Acid Complex E->EA + Palmitic Acid E->EP F_EtOH Acyl-Enzyme Intermediate (F) EA->F_EtOH - Water FP F-Ethanol Complex F_EtOH->FP + Ethanol F_EtOH->Water FP->E - this compound PA->E EtOH->F_EtOH

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient and sustainable method for the production of this valuable ester. By optimizing key parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme loading, high conversion rates exceeding 95% can be achieved.[2] The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and implement robust enzymatic synthesis processes for this compound.

References

Application Notes and Protocols for the Use of Ethyl Palmitate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ethyl palmitate as an internal standard in chromatographic analysis, particularly for the quantification of fatty acid ethyl esters (FAEEs). The primary application highlighted is the determination of FAEEs in hair samples as a long-term biomarker for chronic excessive alcohol consumption. The methodologies described are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids.[1][2] Their presence and concentration in various biological matrices, such as hair, can provide a retrospective window into an individual's alcohol consumption patterns.[1][3] Among the various FAEEs, this compound is a prominent analyte.

The use of an internal standard is crucial in analytical chromatography to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. This compound, or its deuterated analog (e.g., this compound-d5), is frequently employed as an internal standard in the analysis of other FAEEs. This document outlines detailed protocols for its application in both GC-MS and LC-MS/MS workflows.

Properties of this compound

PropertyValue
Chemical Formula C18H36O2
Molar Mass 284.48 g/mol
Appearance Colorless to white waxy solid
Solubility Insoluble in water; soluble in organic solvents like ethanol, heptane, and methanol.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAEEs in Hair

This protocol details the analysis of four major FAEEs (ethyl myristate, this compound, ethyl oleate, and ethyl stearate) in hair samples using this compound (or a deuterated analog) as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS.

3.1.1. Materials and Reagents

  • Ethyl myristate, this compound, ethyl oleate, ethyl stearate standards

  • This compound-d5 (or other suitable deuterated FAEE) as internal standard

  • Dimethyl sulfoxide (DMSO)

  • n-Hexane or n-Heptane

  • Methanol

  • Deionized water

  • Blank hair samples for calibration standards and quality controls

3.1.2. Sample Preparation

  • Decontamination: Wash 20-50 mg of hair samples sequentially with deionized water and n-heptane to remove external contaminants.[4] Allow the hair to dry completely.

  • Milling: Cut the washed and dried hair into small pieces (approximately 1 mm).

  • Extraction:

    • To the milled hair sample in a suitable vial, add 1 mL of a known concentration of the internal standard solution (e.g., this compound-d5 in an organic solvent).

    • Add 1 mL of DMSO and 2 mL of n-hexane (or n-heptane).[1]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane/n-heptane) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

3.1.3. HS-SPME-GC-MS Analysis

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Incubation Temperature: 94°C[5]

  • Incubation Time: 60 minutes[5]

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C for 1 minute

    • Ramp: 7°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium

  • MS Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.4. Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the target FAEEs to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for FAEEs in Dried Blood Spots

This protocol describes the determination of FAEEs in dried blood spots (DBS) using LC-MS/MS with an appropriate internal standard like ethyl heptadecanoate. While this specific example uses a different internal standard, the workflow is directly adaptable for this compound.

3.2.1. Materials and Reagents

  • FAEE standards (including this compound)

  • Ethyl heptadecanoate (or this compound-d5) as internal standard

  • Acetonitrile

  • Formic acid

  • Deionized water

  • Blank blood for preparing DBS calibrators and QCs

3.2.2. Sample Preparation

  • DBS Punching: Punch out a 3 mm disc from the dried blood spot sample.

  • Extraction:

    • Place the disc in a microcentrifuge tube.

    • Add 100 µL of the internal standard solution in acetonitrile.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 50% B

    • Linearly increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 50% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3.2.4. Data Analysis

Similar to the GC-MS method, quantification is based on a calibration curve constructed from the peak area ratios of the analytes to the internal standard.

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound as an analyte or in conjunction with an internal standard for FAEE analysis.

Table 1: GC-MS Method Validation Parameters for FAEEs in Hair

ParameterEthyl MyristateThis compoundEthyl OleateEthyl StearateReference
Linear Range (ng/mg) 0.05 - 2.40.05 - 13.50.05 - 7.70.05 - 3.85[1]
LOD (ng/mg) 0.0150.020.040.01[4]
LOQ (ng/mg) 0.050.070.120.04[4]
Intra-assay Precision (%CV) 15.76.65.93.5[4]
Accuracy (%) -95.15 - 109.91--[5]
Recovery (%) -61.3 - 71.9--[5]

Table 2: LC-MS/MS Method Validation Parameters for FAEEs in Dried Blood Spots

ParameterEthyl MyristateThis compoundEthyl OleateEthyl StearateReference
LLOQ (ng/mL) 15151537[6]
Mean Peak Conc. (ng/mL) 14 ± 4144 ± 35125 ± 5571 ± 21[6]

Table 3: Linearity and Recovery Data from an LC-MS/MS Method for EtPa in Hair

ParameterValueReference
Linearity Range (pg/mg) 120 - 720[7]
Coefficient of Determination (r²) > 0.999[7]
Extraction Recovery (%) ~100[7]

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS protocols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Hair Sample (20-50 mg) s2 Decontamination (Water & Heptane) s1->s2 s3 Milling s2->s3 s4 Addition of Internal Standard (this compound-d5) s3->s4 s5 Liquid-Liquid Extraction (DMSO/Hexane) s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 HS-SPME s6->a1 a2 GC-MS Analysis a1->a2 a3 Data Acquisition (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification of FAEEs d2->d3

Caption: GC-MS workflow for FAEE analysis in hair.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dried Blood Spot Sample s2 Punching (3 mm disc) s1->s2 s3 Addition of Internal Standard s2->s3 s4 Protein Precipitation & Extraction (Acetonitrile) s3->s4 a1 LC-MS/MS Analysis s4->a1 a2 Data Acquisition (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve d1->d2 d3 Quantification of FAEEs d2->d3

Caption: LC-MS/MS workflow for FAEE analysis in DBS.

References

Application Notes & Protocols: Ethyl Palmitate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl palmitate, the ethyl ester of palmitic acid, is a fatty acid ethyl ester (FAEE) increasingly recognized for its potential in advanced drug delivery systems.[1][2] Its properties as a biocompatible, biodegradable, and lipid-soluble compound make it an excellent candidate for formulating various types of nanocarriers.[3][4] As a lipid matrix or oil phase, this compound can be used to encapsulate both hydrophobic and hydrophilic drugs, enhancing their solubility, stability, and bioavailability.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.

Applications in Nanoparticle Drug Delivery

This compound serves as a core component in several types of lipid-based nanoparticles due to its physiological acceptance and ability to form a stable matrix.[3][6]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers where the solid lipid core, potentially composed of this compound or similar lipids like cetyl palmitate, encapsulates the therapeutic agent.[3][6] NLCs are a modified version that incorporates a blend of solid and liquid lipids to create a less-ordered crystalline structure, which can improve drug loading capacity and reduce drug expulsion during storage.[4][7]

Key Advantages:

  • Controlled Release: The solid matrix allows for sustained and controlled drug release.[8]

  • Biocompatibility: Utilizes physiologically tolerated lipids, minimizing toxicity.[4][6]

  • Improved Stability: Protects encapsulated drugs from chemical degradation.[9]

  • Versatile Administration: Suitable for various routes, including dermal, oral, and intravenous.[6]

Nanoemulsions and Microemulsions

Nanoemulsions are kinetically stable, submicron-sized oil-in-water (o/w) or water-in-oil (w/o) dispersions, typically with droplet sizes ranging from 20 to 200 nm.[5][10] Microemulsions are similar but are thermodynamically stable, clear, isotropic mixtures of oil, water, surfactant, and a cosurfactant.[9] In these formulations, this compound can serve as the oil phase, dissolving lipophilic drugs and enhancing their permeation across biological membranes, particularly in topical and transdermal applications.[5][9]

Key Advantages:

  • Enhanced Solubilization: Significantly improves the solubility and dissolution rate of poorly water-soluble drugs.[5][11]

  • High Bioavailability: The small droplet size provides a large interfacial area for drug absorption, helping to avoid first-pass metabolism.[5]

  • Ease of Preparation: Microemulsions, in particular, form spontaneously with low energy input.[9][12]

  • Flexibility: Can be formulated into various dosage forms like gels, creams, and sprays.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for lipid-based drug delivery systems analogous to or potentially formulated with this compound.

Table 1: Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) - Performance Data

Drug/Active CompoundLipid Matrix ExampleParticle Size (PS)Polydispersity Index (PDI)Encapsulation Efficiency (EE)Reference
PraziquantelCetyl Palmitate25 nm0.588.4%[13]
Indomethacin/KetoprofenTripalmitin, Tristearin< 30 nmNot SpecifiedNot Specified[13]
ZeaxanthinGlycerol Monostearate> NLCs> NLCs< NLCs[7]
Paclitaxel/SorafenibCetyl PalmitateNot SpecifiedNarrow DistributionSatisfactory[14]

Table 2: Nanoemulsions & Microemulsions - Performance Data

Drug/Active CompoundOil Phase ExampleDroplet SizePolydispersity Index (PDI)Zeta PotentialReference
Retinyl PalmitateNot Specified16.71 nm0.015-20.6 mV[15]
MinoxidilNot Specified175.8 nm0.19Not Specified[11]
Curcumin & CyclosporineNot Specified15.32 nm0.181-16.3 mV[11]
DiazepamEthyl LaurateNot SpecifiedNot SpecifiedNot Specified[16]
High-Oleic Palm OilHigh-Oleic Palm Oil163 - 2268 nm0.2 - 1.0-29.7 to -47.2 mV[10]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-based drug delivery systems are provided below.

Protocol 1: Preparation of this compound-Based SLNs via Hot Homogenization

This technique involves emulsifying a drug-loaded lipid melt in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form nanoparticles.[17]

Materials & Equipment:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified Water

  • High-Pressure Homogenizer (HPH)

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • Water Bath or Heating Mantle

Procedure:

  • Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve or disperse the API uniformly in the molten lipid.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear mixer for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[17]

  • High-Pressure Homogenization: Transfer the hot pre-emulsion immediately to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure between 500 and 1500 bar.[17]

  • Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.

  • Storage: Store the resulting SLN dispersion at 4°C.

G cluster_prep SLN Preparation Workflow A 1. Prepare Lipid Phase - Melt this compound - Dissolve/disperse API C 3. Form Pre-emulsion - Mix phases with High-Shear Mixer A->C B 2. Prepare Aqueous Phase - Heat Water + Surfactant B->C D 4. High-Pressure Homogenization - Process at 500-1500 bar C->D E 5. Nanoparticle Formation - Cool dispersion to room temperature D->E F 6. Final SLN Dispersion E->F

Workflow for SLN preparation via hot homogenization.

Protocol 2: Preparation of an this compound-Based Nanoemulsion

This protocol describes a high-energy method using ultrasonication to produce a stable o/w nanoemulsion.

Materials & Equipment:

  • This compound (Oil Phase)

  • API (lipophilic)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol, Ethanol)[16]

  • Purified Water (Aqueous Phase)

  • Probe Sonicator or High-Pressure Homogenizer

  • Magnetic Stirrer

Procedure:

  • Preparation of Oil Phase: Completely dissolve the API in the this compound.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in the purified water.

  • Mixing: Add the oil phase to the aqueous phase dropwise under continuous magnetic stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer until a translucent or bluish-white nanoemulsion is formed.[18]

  • Equilibration: Allow the nanoemulsion to equilibrate at room temperature for 30 minutes.

  • Storage: Store the final nanoemulsion in a sealed container at room temperature or 4°C.

G cluster_workflow Nanoemulsion Preparation Workflow node1 1. Prepare Oil Phase - Dissolve API in this compound node3 3. Form Coarse Emulsion - Add oil phase to aqueous phase with stirring node1->node3 node2 2. Prepare Aqueous Phase - Dissolve Surfactant/Co-surfactant in Water node2->node3 node4 4. High-Energy Homogenization - Ultrasonication or HPH node3->node4 node5 5. Final Nanoemulsion node4->node5 G cluster_release In Vitro Drug Release Workflow prep 1. Load Nanoparticles into Dialysis Bag immerse 2. Immerse Bag in Release Medium (37°C) prep->immerse incubate 3. Incubate with Agitation immerse->incubate sample 4. Sample Medium at Time Intervals incubate->sample replace 5. Replace with Fresh Medium sample->replace analyze 6. Quantify Drug Concentration sample->analyze replace->analyze plot 7. Plot Cumulative Release vs. Time analyze->plot

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Ethyl Palmitate in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethyl palmitate from tissue samples. It addresses common challenges related to matrix effects and provides detailed experimental protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of this compound quantification from tissue, this means that other molecules from the tissue extract can either suppress or enhance the signal of this compound during mass spectrometry analysis, leading to inaccurate and imprecise results.[1][4][5] This phenomenon is a significant concern in LC-MS/MS bioanalysis and its impact must be evaluated during method development.[4][6]

Q2: What are the primary sources of matrix effects in tissue samples for lipid analysis?

A: The primary sources of matrix effects in tissue samples, especially for lipid analysis, are phospholipids.[2][7] These abundant cellular membrane components can co-extract with this compound and cause significant ion suppression in the mass spectrometer's ion source.[2][7] Other endogenous matrix components like salts and proteins can also contribute to matrix effects.[5]

Q3: How can I detect the presence of matrix effects in my assay?

A: There are two common methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[6][8] A blank tissue extract is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[5] It involves comparing the response of an analyte spiked into a blank, extracted matrix sample with the response of the same analyte in a neat solvent.[5][6] The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect. A matrix factor of less than 1 suggests ion suppression, while a factor greater than 1 indicates ion enhancement.[5]

Q4: What is a stable isotope-labeled internal standard and why is it recommended?

A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard.[1] This standard is chemically identical to the analyte and will therefore behave similarly during sample preparation and analysis, experiencing the same matrix effects.[1] Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By adding a known amount of the SIL internal standard to each sample, it can be used to normalize the signal of the analyte, thereby compensating for variations in extraction recovery and matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound from tissue.

Problem 1: Poor Recovery of this compound

Possible Causes:

  • Inefficient extraction method.

  • Analyte degradation during sample processing.

  • Poor solubility of this compound in the final extraction solvent.

Troubleshooting Steps:

  • Optimize Extraction Solvent: this compound is a nonpolar lipid. Ensure your extraction solvent system is appropriate. A common method for lipid extraction is a two-phase system like methanol/chloroform.[10]

  • Evaluate Different Extraction Techniques:

    • Liquid-Liquid Extraction (LLE): Methods using solvents like methyl tert-butyl ether (MTBE) can be effective for lipids.[6]

    • Solid-Phase Extraction (SPE): Can be used to clean up the sample and isolate lipids.[6]

    • Ultrasonication: This can improve extraction efficiency from tissue homogenates.[11]

  • Add Antioxidants: To prevent degradation of fatty acid esters, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[10]

  • Check Reconstitution Solvent: After evaporating the extraction solvent, ensure the reconstitution solvent is compatible with both your analyte and the initial mobile phase of your chromatography.

Problem 2: High Signal Variability (Poor Precision)

Possible Causes:

  • Inconsistent matrix effects between samples.

  • Contamination from plasticware.[12]

  • Carryover between samples.[13]

  • Inconsistent sample preparation.

Troubleshooting Steps:

  • Implement a Robust Sample Cleanup: Use techniques like SPE to remove interfering matrix components, particularly phospholipids.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[1][14]

  • Use Glassware: To avoid leaching of plasticizers that can interfere with the analysis, use glass vials and tubes where possible.[12]

  • Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing the analyte between injections to prevent carryover.[13]

  • Standardize Homogenization: Ensure a consistent and thorough homogenization of the tissue to achieve uniform extraction.

Problem 3: Non-Linear or Inconsistent Calibration Curves

Possible Causes:

  • Matrix effects impacting the standards differently than the samples.

  • Incorrect preparation of calibration standards.

  • Detector saturation at high concentrations.

Troubleshooting Steps:

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your tissue samples. This helps to ensure that the standards and samples experience similar matrix effects.[3]

  • Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting accuracy and dilution factors. Serial dilutions are a common source of error.[15]

  • Check for Linearity: If the curve is non-linear, you may need to narrow the concentration range or use a different regression model (e.g., quadratic).

  • Dilute Samples: If high-concentration samples are falling outside the linear range, they may need to be diluted.[8]

Experimental Protocols

Protocol 1: Two-Phase Metabolite Extraction from Animal Tissues

This protocol is adapted for the extraction of lipids like this compound.

Reagents:

  • Methanol (HPLC grade)[10]

  • Chloroform (HPLC grade)[10]

  • Butylated hydroxytoluene (BHT)[10]

  • Formic acid[10]

  • Extraction Solvent: 1:2 methanol/chloroform with 0.01% BHT and 1% formic acid (v/v). Store at -20°C.[10]

  • Internal Standard Solution: this compound-d5 (or other suitable SIL standard) in a compatible solvent.

Procedure:

  • Weigh a small piece of frozen tissue (e.g., 20-50 mg) in a pre-weighed 2 mL microcentrifuge tube.

  • Add a 3 mm stainless steel ball bearing for homogenization.[10]

  • Add the internal standard solution to each tube.

  • Add 1 mL of pre-chilled (-20°C) extraction solvent.

  • Homogenize using a bead beater or vortexer for 3-5 minutes.[10]

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the tissue debris.[6]

  • Carefully transfer the supernatant (which contains both the polar and lipid fractions) to a new tube.

  • To induce phase separation, add a volume of water equivalent to the methanol volume in the initial extraction. Vortex briefly.

  • Centrifuge to separate the aqueous (upper) and organic (lower, chloroform) layers.

  • Carefully collect the lower organic layer, which contains the lipids including this compound.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank tissue sample (matrix) following the protocol above. After the final evaporation step, spike the analyte and internal standard into the reconstituted blank matrix extract.

    • Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank tissue sample before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS or GC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 100%No matrix effect
MF < 100%Ion Suppression
MF > 100%Ion Enhancement
Recovery (RE)Interpretation
RE = 100%100% extraction recovery
RE < 100%Incomplete extraction
RE > 100%Possible matrix enhancement during extraction

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing tissue Tissue Sample homogenize Homogenization (with Internal Standard) tissue->homogenize extract Lipid Extraction (e.g., LLE/SPE) homogenize->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS or GC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification poor_recovery Poor Recovery start->poor_recovery high_variability High Variability start->high_variability bad_curve Non-Linear Calibration start->bad_curve cause_extraction Inefficient Extraction poor_recovery->cause_extraction cause_matrix Matrix Effects high_variability->cause_matrix cause_contamination Contamination/Carryover high_variability->cause_contamination bad_curve->cause_matrix cause_standards Standard Preparation Error bad_curve->cause_standards sol_extraction Optimize Extraction Method cause_extraction->sol_extraction sol_cleanup Improve Sample Cleanup (SPE) cause_matrix->sol_cleanup sol_is Use SIL Internal Standard cause_matrix->sol_is sol_matrix_matched Use Matrix-Matched Standards cause_standards->sol_matrix_matched cause_contamination->sol_is

References

Technical Support Center: Overcoming Co-elution in Ethyl Palmitate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting chromatographic analyses of ethyl palmitate. This resource provides in-depth guidance for researchers, scientists, and drug development professionals encountering co-elution issues during their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal separation and accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] For this compound, this can be caused by several factors:

  • Presence of Isomers: Structural isomers of this compound or other fatty acid ethyl esters (FAEEs) with similar physicochemical properties can be difficult to separate.

  • Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the analyte of interest.

  • Inadequate Method Parameters: Suboptimal chromatographic conditions, such as an inappropriate mobile phase composition, temperature program, or flow rate, can lead to poor resolution.[2]

  • Improper Column Selection: The choice of stationary phase is critical for achieving selectivity between this compound and other sample components.[2][3]

Q2: How can I detect if my this compound peak is co-eluting with another compound?

A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some common methods:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or the appearance of shoulders on the peak. A pure peak should ideally be symmetrical.[1]

  • Use of Advanced Detectors:

    • Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[1][2]

    • Mass Spectrometry (MS): By taking mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, indicating the presence of more than one compound.[1][2]

Q3: What initial steps should I take to troubleshoot co-elution?

A3: A systematic approach to troubleshooting is key. The "Resolution Equation" in chromatography highlights three key factors you can manipulate: Capacity Factor (k'), Selectivity (α), and Efficiency (N).[2]

  • Optimize Capacity Factor (k'): Ensure your analyte is retained sufficiently on the column. For HPLC, you can weaken the mobile phase to increase retention. A k' value between 1 and 5 is generally ideal.[1]

  • Improve Selectivity (α): This refers to the ability of the stationary phase to differentiate between analytes. You can improve selectivity by changing the mobile phase composition or switching to a column with a different chemistry.[1][2]

  • Increase Efficiency (N): This relates to the narrowness of the peaks. A newer, well-packed column will generally provide higher efficiency.[2]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Method Optimization

Co-elution in GC analysis of this compound can often be resolved by systematically optimizing the method parameters.

Issue: Poor resolution between this compound and a closely eluting peak.

Troubleshooting Workflow:

GC_Troubleshooting start Co-elution Observed temp_program Adjust Temperature Program start->temp_program Initial Step flow_rate Optimize Flow Rate temp_program->flow_rate If unresolved end_resolved Resolution Achieved temp_program->end_resolved Success column_select Change Stationary Phase flow_rate->column_select If unresolved flow_rate->end_resolved Success derivatization Consider Derivatization column_select->derivatization If unresolved column_select->end_resolved Success twoD_GC Employ 2D-GC derivatization->twoD_GC For complex matrices derivatization->end_resolved Success twoD_GC->end_resolved Success end_unresolved Consult Specialist twoD_GC->end_unresolved If still unresolved

Caption: A stepwise workflow for troubleshooting co-elution in GC.

Detailed Steps:

  • Adjust the Temperature Program:

    • Rationale: Temperature programming significantly impacts the separation of compounds with different boiling points.[4] Altering the ramp rate can change the relative retention times of analytes and resolve co-eluting peaks.[5][6]

    • Protocol:

      • Decrease the initial oven temperature to improve the separation of early eluting compounds.

      • Modify the temperature ramp rate. A slower ramp rate generally provides better resolution but increases analysis time. Conversely, a faster ramp can sometimes improve separation for specific compound pairs.[5]

      • Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[7]

  • Optimize Carrier Gas Flow Rate:

    • Rationale: The linear velocity of the carrier gas affects column efficiency.

    • Protocol:

      • Determine the optimal flow rate for your column dimensions and carrier gas (e.g., Helium, Hydrogen).

      • Experiment with slightly lower or higher flow rates to see the effect on resolution. Sometimes, increasing the flow rate can lead to sharper peaks and better separation.[7]

  • Select a Different Stationary Phase:

    • Rationale: The polarity of the stationary phase is a critical factor in achieving selectivity. If co-elution persists, the current stationary phase may not be suitable for your sample.[3]

    • Protocol:

      • For separating fatty acid esters, polar stationary phases like polyethylene glycols (e.g., Carbowax-type) or cyanopropyl silicones are commonly used.[8][9]

      • If you are using a non-polar or mid-polar column (like a DB-5MS), consider switching to a more polar column to exploit differences in polarity between this compound and the co-eluting compound.[10] Cyanopropyl phases are particularly effective for resolving geometric isomers.[3]

Stationary Phase Type Selectivity Principle Commonly Used For
Polyethylene Glycol (e.g., DB-Wax)PolarityGeneral FAME analysis[8]
Biscyanopropyl PolysiloxaneHigh Polarity / Shape SelectivityCis/trans isomer separation[9]
Ionic Liquid (e.g., SLB-IL111)Multiple interaction mechanismsComplex FAME mixtures[11][12]
Guide 2: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be necessary.

1. Two-Dimensional Gas Chromatography (2D-GC or GCxGC):

  • Rationale: 2D-GC provides a significant increase in peak capacity and resolving power by subjecting the effluent from the first column to a second, different separation mechanism on a second column.[11][13][14] This is highly effective for complex samples like fish oil or milk fat FAMEs.[11]

  • Experimental Protocol (General Overview):

    • First Dimension (1D) Column: Typically a standard non-polar or semi-polar GC column.

    • Modulator: A device that traps, focuses, and re-injects small portions of the effluent from the 1D column onto the second column. Cryogenic or flow-based modulators are common.

    • Second Dimension (2D) Column: A short, narrow-bore column with a different stationary phase (e.g., polar) to provide an orthogonal separation.

    • Detection: A fast-acquisition detector, such as a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID) with a high data acquisition rate.

2. Derivatization:

  • Rationale: Derivatization modifies the chemical structure of the analyte to improve its chromatographic behavior, enhance detector response, or alter its volatility.[15] While this compound is already an ester, derivatization of interfering compounds in the matrix (e.g., free fatty acids) can resolve co-elution.

  • Experimental Protocol (Example: Silylation of interfering free fatty acids):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

    • Inject the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) esters of the fatty acids will have different retention times than the original compounds.

Derivatization_Workflow cluster_pre Pre-Derivatization cluster_process Derivatization Process cluster_post Post-Derivatization start Sample with Co-eluting This compound and Free Fatty Acid derivatize Add Silylating Agent (e.g., BSTFA) start->derivatize end Resolved Peaks: This compound and TMS-derivatized Fatty Acid derivatize->end

Caption: Workflow illustrating how derivatization can resolve co-elution.

Guide 3: High-Performance Liquid Chromatography (HPLC) Method Optimization

Issue: this compound co-elutes with another non-polar compound in Reverse-Phase HPLC.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Rationale: Changing the solvent strength or composition of the mobile phase directly impacts selectivity.[1]

    • Protocol:

      • Change Solvent Strength: If using an isocratic method, decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.

      • Change Solvent Type: If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter selectivity.

      • Introduce a Third Solvent: Adding a small amount of a third solvent, like tetrahydrofuran (THF), can sometimes provide the necessary selectivity change.

  • Adjust Column Temperature:

    • Rationale: Temperature can affect the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.

    • Protocol:

      • Increase or decrease the column temperature in 5-10°C increments. Note that changes in temperature can affect retention times and selectivity.

  • Change the Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, the column chemistry is the next logical step.[2]

    • Protocol:

      • Change Alkyl Chain Length: If using a C18 column, try a C8 or a C12 column.

      • Try a Different Chemistry: Consider a column with a different stationary phase, such as a biphenyl or an embedded polar group (amide) column, which can offer different selectivity for lipids.[2]

For further assistance, please contact our technical support team with your chromatograms and detailed experimental conditions.

References

Validation & Comparative

Unveiling the Most Effective Solvents for Ethyl Palmitate Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of ethyl palmitate is a critical step in various analytical and production processes. This guide provides an objective comparison of the extraction efficiency of different solvents for this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate solvent for your specific needs.

This compound, the ethyl ester of palmitic acid, is a fatty acid ethyl ester (FAEE) with applications ranging from a biomarker for ethanol consumption to a component in cosmetics and pharmaceuticals. The choice of solvent plays a pivotal role in maximizing its extraction yield from various matrices. This guide synthesizes available data to compare the performance of several common organic solvents in this regard.

Comparative Analysis of Solvent Extraction Efficiency

The extraction efficiency of a solvent is influenced by several factors, including its polarity, the nature of the source material, and the extraction technique employed. While direct comparative studies on this compound extraction are limited, we can infer solvent performance by examining the extraction of total lipids and the proportion of palmitic acid within those lipids from various sources.

The following table summarizes the estimated extraction efficiency for this compound using different solvents, based on reported total oil yields and the percentage of palmitic acid in the extracted oil from relevant studies. It is important to note that these are estimations and actual yields may vary depending on the specific experimental conditions.

SolventPolarity IndexTotal Oil Yield (%)Palmitic Acid Content in Oil (%)Estimated this compound Yield (g per 100g sample)Source
n-Hexane0.118.6 ± 0.02~17.4~3.24[1]
Ethyl Acetate4.425.33 ± 0.01~17.4~4.41[1]
Ethanol5.29.06 ± 0.001~17.4~1.58[1]
Isopropanol3.921.66 ± 0.02Not specified-[1]
Dichloromethane3.1Not specifiedNot specified-[2]

Key Observations:

  • Ethyl acetate demonstrates the highest estimated yield for this compound among the compared solvents. Its moderate polarity appears to be highly effective in solubilizing and extracting the lipid content, including this compound.

  • n-Hexane , a nonpolar solvent, shows a respectable extraction yield and is a common choice for lipid extraction.

  • Ethanol , a polar solvent, exhibits a significantly lower oil extraction yield in this particular study, which consequently leads to a lower estimated yield of this compound.

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the methodologies behind the data, detailed experimental protocols for common extraction techniques are provided below.

Soxhlet Extraction Protocol

This method is suitable for the continuous extraction of lipids from a solid matrix.

Materials:

  • Dried and ground sample material (e.g., pistachio kernels)

  • Extraction solvent (n-hexane, dichloromethane, ethyl acetate, or ethanol)

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh a known amount of the dried, ground sample and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen extraction solvent to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect it to a water condenser.

  • Heat the solvent in the flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for a defined period (e.g., 6 hours), ensuring continuous siphoning of the solvent over the sample.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and transfer the solvent containing the extracted lipid to a rotary evaporator.

  • Remove the solvent under reduced pressure to obtain the crude lipid extract.

  • The extract can then be further analyzed to determine the this compound content, typically by gas chromatography-mass spectrometry (GC-MS) after a transesterification step to convert fatty acid esters to their corresponding methyl esters for easier analysis.

Maceration Protocol

Maceration is a simple and widely used extraction technique involving soaking the sample in a solvent.

Materials:

  • Dried and ground sample material

  • Extraction solvent

  • Erlenmeyer flask or sealed container

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the dried, ground sample and place it in an Erlenmeyer flask.

  • Add a specific volume of the chosen extraction solvent to achieve a desired solid-to-solvent ratio.

  • Seal the flask and allow it to stand at room temperature for a predetermined period (e.g., 24-72 hours).

  • Agitate the mixture periodically, either manually or using a shaker or magnetic stirrer, to enhance extraction.

  • After the maceration period, separate the extract from the solid residue by filtration.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Analyze the extract for this compound content as described in the Soxhlet protocol.

Visualizing the Experimental Workflow

To provide a clear visual representation of the general experimental process for comparing solvent extraction efficiency, the following workflow diagram has been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Solvent Extraction (Parallel Comparison) cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Select Source Material prep Dry and Grind Sample start->prep solvent1 Solvent A (e.g., n-Hexane) prep->solvent1 solvent2 Solvent B (e.g., Ethyl Acetate) prep->solvent2 solvent3 Solvent C (e.g., Ethanol) prep->solvent3 extraction1 Extraction (e.g., Soxhlet) solvent1->extraction1 extraction2 Extraction (e.g., Soxhlet) solvent2->extraction2 extraction3 Extraction (e.g., Soxhlet) solvent3->extraction3 filter1 Filtration extraction1->filter1 filter2 Filtration extraction2->filter2 filter3 Filtration extraction3->filter3 evap1 Solvent Evaporation filter1->evap1 evap2 Solvent Evaporation filter2->evap2 evap3 Solvent Evaporation filter3->evap3 yield1 Determine Total Oil Yield evap1->yield1 yield2 Determine Total Oil Yield evap2->yield2 yield3 Determine Total Oil Yield evap3->yield3 gcms GC-MS Analysis for Palmitic Acid Content yield1->gcms yield2->gcms yield3->gcms compare Compare this compound Yields gcms->compare

Caption: Experimental workflow for comparing the efficiency of different solvents for this compound extraction.

References

A Guide to Inter-Laboratory Comparison of Ethyl Palmitate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of ethyl palmitate, a significant biomarker for ethanol consumption. In the absence of a formal inter-laboratory proficiency testing scheme for this compound, this document serves as a comparative guide to the performance of various analytical techniques reported in the scientific literature. It aims to assist laboratories in selecting and validating appropriate methods to ensure the accuracy and comparability of their results.

Introduction to this compound and its Measurement

Comparison of Analytical Methods for this compound Quantification

The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the biological matrix and the required sensitivity. The following tables summarize the performance characteristics of various methods as reported in the literature.

Table 1: Performance of GC-MS Based Methods for this compound Analysis

Analytical TechniqueMatrixExtraction MethodLinear RangeLOQ/LODAccuracy/RecoveryPrecision (RSD%)Reference
GC-MSUrineLiquid-Liquid ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
SPME-GC-MSHairSolid-Phase Microextraction (SPME)0.05 - 3 ng/mgNot Specified95.15 - 109.91%Within-assay: 6.12 - 6.82%, Between-assay: 8.58 - 12.53%[1][7]

Table 2: Performance of HPLC Based Methods for Retinyl Palmitate (a related compound) Analysis

Analytical TechniqueMatrixExtraction MethodLinear RangeLOQ/LODAccuracy/RecoveryPrecision (RSD%)Reference
Reversed-Phase HPLC-UVFortified Cereal ProductsDirect Solvent ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Note: Data for a direct HPLC-based method for this compound was not available in the initial search. The data for retinyl palmitate is included to provide a general idea of HPLC performance for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This method is suitable for the qualitative and quantitative analysis of this compound as a biomarker of ethanol consumption.

  • Sample Preparation:

    • Urine samples are collected from subjects.

    • Liquid-liquid extraction is performed using a suitable organic solvent (e.g., n-hexane) to isolate the this compound.

    • The organic layer is separated and evaporated to dryness.

    • The residue is reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5MS, is typically used.[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.[3]

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Specific ions for this compound (e.g., m/z 88) are monitored for quantification.[3]

  • Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations.[3]

2. Solid-Phase Microextraction (SPME) GC-MS for this compound in Hair

This method is highly sensitive and requires a small sample amount, making it ideal for hair analysis, which provides a longer window of detection for chronic alcohol consumption.[1][7]

  • Sample Preparation:

    • Hair samples (approximately 20 mg) are washed to remove external contaminants.

    • The washed hair is dried and pulverized.

    • The powdered hair is placed in a headspace vial.

  • HS-SPME Procedure:

    • A PDMS-DVB fiber is exposed to the headspace of the vial containing the hair sample.[1][7]

    • The vial is incubated at an optimized temperature (e.g., 94°C) for a specific time (e.g., 60 minutes) to allow the volatile this compound to adsorb onto the fiber.[1][7]

  • GC-MS Analysis:

    • The SPME fiber is directly inserted into the GC inlet for thermal desorption of the analyte.

    • The GC-MS conditions are similar to the protocol described above.

  • Validation: The method should be validated for linearity, accuracy, precision, and extraction yield.[1][7]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described analytical methods.

cluster_urine GC-MS Analysis of this compound in Urine Urine_Sample Urine Sample Collection LLE Liquid-Liquid Extraction (e.g., with n-hexane) Urine_Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound in urine.

cluster_hair SPME-GC-MS Analysis of this compound in Hair Hair_Sample Hair Sample Collection (approx. 20 mg) Washing Washing and Drying Hair_Sample->Washing Pulverization Pulverization Washing->Pulverization HS_SPME Headspace SPME (e.g., 94°C for 60 min) Pulverization->HS_SPME GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

Ethyl Palmitate as a Biomarker for Fetal Alcohol Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethyl palmitate's performance as a biomarker for fetal alcohol exposure against other established markers. It includes a comprehensive review of experimental data, detailed methodologies, and visual representations of key processes to support researchers in this field.

Comparative Analysis of Biomarkers

The identification of reliable biomarkers for fetal alcohol exposure is critical for early diagnosis and intervention for Fetal Alcohol Spectrum Disorders (FASD). Fatty acid ethyl esters (FAEEs), including this compound, are non-oxidative metabolites of ethanol that accumulate in various fetal tissues and are considered direct markers of alcohol consumption. This section compares this compound with other FAEEs and alternative biomarkers like ethyl glucuronide (EtG) and phosphatidylethanol (PEth).

Data Summary

The following tables summarize quantitative data from various studies, comparing the diagnostic accuracy of this compound and other key biomarkers in meconium, the first stool of a newborn.

Table 1: Sensitivity and Specificity of FAEEs in Meconium for Detecting Prenatal Alcohol Exposure

BiomarkerSensitivity (%)Specificity (%)Cut-off ValueStudy
This compound17High (not specified)Not specified[1]
Ethyl Oleate84.283.332 ng/g[2]
Ethyl Linoleate26.996.80.25 µg/g[3]
7 FAEE Sum--≥2 nmol/g[4]
4 FAEE Sum--Currently used in hair testing[4]

Table 2: Comparison of this compound with EtG in Meconium

BiomarkerSensitivity (%)Specificity (%)Cut-off ValueAgreement with Self-Reported PAE (kappa)Study
This compound----
EtG8275≥30 ng/g0.57 (Moderate to Substantial)[4]
7 FAEE Sum--≥2 nmol/gLower than EtG[4]

Note: The sensitivity of FAEEs can vary significantly across studies, potentially due to differences in analytical methods, study populations, and definitions of heavy drinking.[5]

Experimental Protocols

Accurate quantification of this compound and other biomarkers is essential for their validation. The following sections detail the common methodologies used in their analysis.

Extraction of FAEEs from Meconium

A widely used method for isolating FAEEs from meconium involves a combination of liquid-liquid and solid-phase extraction.

Protocol:

  • Homogenization: A 0.5g meconium sample is homogenized in distilled water.

  • Internal Standard: A known amount of a labeled internal standard, such as ¹³C-labeled this compound, is added to the sample to correct for analytical variability.[2]

  • Liquid-Liquid Extraction: The homogenized sample is extracted with a non-polar solvent like hexane to separate the lipids, including FAEEs.

  • Solid-Phase Extraction (SPE): The hexane extract is further purified using an SPE column to remove interfering substances.

  • Elution: The FAEEs are eluted from the SPE column with a suitable solvent.

  • Concentration: The eluate is evaporated to dryness and reconstituted in a small volume of solvent for analysis.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and specific technique for the quantification of FAEEs.

Instrumental Parameters:

  • Gas Chromatograph: Agilent GC6890 or similar.

  • Mass Spectrometer: Agilent MS5973N or a triple quadrupole instrument like a TSQ 7000.[2][3]

  • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).[3]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Temperature Program: An initial oven temperature of 100°C, ramped to 200°C, and then to a final temperature of 300°C.[3]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity.[3]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound formation and a typical experimental workflow for its analysis.

Metabolic Pathway of FAEE Formation

Ethanol consumed by the mother crosses the placenta and enters fetal circulation. In the fetus, ethanol can be non-oxidatively metabolized to form FAEEs through the action of FAEE synthase enzymes.

Ethanol Ethanol FAEESynthase FAEE Synthase Ethanol->FAEESynthase FattyAcids Fatty Acids (e.g., Palmitic Acid) FattyAcids->FAEESynthase EthylPalmitate This compound & Other FAEEs FAEESynthase->EthylPalmitate FetalTissues Accumulation in Fetal Tissues (Meconium, Hair, Placenta) EthylPalmitate->FetalTissues

Caption: Formation and accumulation of this compound.

Experimental Workflow for Meconium FAEE Analysis

The following diagram outlines the key steps involved in the analysis of FAEEs from meconium samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Meconium Meconium Sample (0.5g) Homogenization Homogenization in Water Meconium->Homogenization InternalStandard Add Internal Standard (¹³C-Ethyl Palmitate) Homogenization->InternalStandard LLE Liquid-Liquid Extraction (Hexane) InternalStandard->LLE SPE Solid-Phase Extraction LLE->SPE Elution Elution & Concentration SPE->Elution GCMSMS GC-MS/MS Analysis Elution->GCMSMS Data Data Acquisition & Quantification GCMSMS->Data

Caption: Workflow for meconium FAEE analysis.

Conclusion

This compound, as one of the several FAEEs, serves as a specific biomarker for fetal alcohol exposure. While some studies indicate that other FAEEs like ethyl oleate may offer higher sensitivity, the analysis of a panel of FAEEs, including this compound, is a common and valuable approach.[2] The choice of biomarker and analytical methodology should be guided by the specific research question, the biological matrix available, and the required sensitivity and specificity. Direct comparison with other markers like EtG suggests that EtG may have superior agreement with self-reported alcohol consumption in some populations.[4] Therefore, a multi-biomarker approach, potentially combining FAEEs and EtG, could provide the most comprehensive assessment of prenatal alcohol exposure.

References

Safety Operating Guide

Proper Disposal of Ethyl Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl palmitate, a fatty acid ester commonly used in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to follow established laboratory waste management protocols.[1][2][3] Adherence to these procedures minimizes risks and ensures compliance with local and federal regulations.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are familiar with its properties and potential hazards. While it is considered to have low toxicity, it may cause mild irritation to the eyes, skin, and respiratory tract.[4] In case of a spill, immediately absorb the material with an inert substance such as vermiculite, dry sand, or earth and place it into a suitable, labeled container for disposal.[1][4]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound relevant to its safe disposal are summarized in the table below.

PropertyValueCitation
GHS Classification Not classified as hazardous[1][2]
Physical State White solid or liquid[4]
Flash Point > 100 °C (> 212 °F)[1]
Water Solubility Immiscible[1]
Primary Hazards May cause mild eye, skin, and respiratory tract irritation[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines and local regulations. The following is a general step-by-step procedure:

  • Waste Identification and Segregation:

    • Although not classified as hazardous, it is best practice in a laboratory setting to treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's EHS office.[5]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Segregate it from strong oxidizing agents.[2]

  • Containerization and Labeling:

    • Collect waste this compound in a clean, compatible, and properly sealed container. The original container is often a suitable choice.[6]

    • Ensure the container is clearly labeled with the full chemical name ("this compound") and any other information required by your institution, such as the accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for chemical waste.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition, as this compound is combustible at high temperatures.[2]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.

    • Waste disposal should be carried out in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]

  • Empty Container Disposal:

    • For empty containers that previously held this compound, they can typically be disposed of as regular laboratory glass or plastic waste after being triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as chemical waste.[6] Deface the original label on the container before disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Ethyl_Palmitate_Disposal cluster_start cluster_assessment Waste Assessment cluster_containerization Containerization & Labeling cluster_disposal Storage & Disposal start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed is_hazardous_mix Is the mixture classified as hazardous? is_mixed->is_hazardous_mix Yes pure_ethyl_palmitate Pure this compound or Non-Hazardous Mixture is_mixed->pure_ethyl_palmitate No containerize_non_haz Collect in a dedicated, non-hazardous waste container. is_hazardous_mix->containerize_non_haz No containerize_haz Collect in a designated hazardous waste container. is_hazardous_mix->containerize_haz Yes pure_ethyl_palmitate->containerize_non_haz label_container Label container with: - 'this compound Waste' - Any other components - Hazard warnings (if applicable) - Accumulation Date containerize_non_haz->label_container containerize_haz->label_container store_waste Store in designated Satellite Accumulation Area. label_container->store_waste request_pickup Request waste pickup through a licensed chemical waste vendor. store_waste->request_pickup disposal_complete Disposal Complete request_pickup->disposal_complete

Caption: Flowchart for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ethyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe handling and disposal of ethyl palmitate.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection GlovesChemically resistant, such as Nitrile rubber.[2][3] A thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes.[3] Always inspect gloves before use and use proper glove removal technique.[3]
Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1] Impervious clothing is recommended.[2]
Respiratory Protection Respirator (if necessary)Not typically required under normal conditions with adequate ventilation.[3] If aerosols are formed, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Operational and Disposal Plans

Handling and Storage:

  • Wash hands thoroughly after handling.[1]

  • Use in a well-ventilated area.[1][4]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Disposal:

  • Dispose of waste and residues in accordance with local authority requirements.[5]

  • Leave chemicals in their original containers and do not mix with other waste.[3]

  • Handle uncleaned containers as you would the product itself.[3]

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Wear appropriate PPE: - Safety goggles - Nitrile gloves - Protective clothing evacuate->ppe contain Contain the spill (use absorbent materials like vermiculite or sand) ppe->contain cleanup_small For small spills: Wipe up with absorbent material contain->cleanup_small Small Spill cleanup_large For large spills: Absorb with inert material and place in containers contain->cleanup_large Large Spill disposal Place absorbed material into a suitable, closed container for disposal cleanup_small->disposal cleanup_large->disposal decontaminate Clean the spill area thoroughly with soap and water disposal->decontaminate end Spill Cleaned decontaminate->end

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl palmitate
Reactant of Route 2
Reactant of Route 2
Ethyl palmitate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.